what is the chemical structure of Mutanocyclin
what is the chemical structure of Mutanocyclin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutanocyclin is a naturally occurring unacylated tetramic acid produced by the oral bacterium Streptococcus mutans. This secondary metabolite has garnered significant interest due to its specific and potent biological activities, particularly its ability to inhibit the morphological transition of the opportunistic fungal pathogen Candida albicans from yeast to hyphal form, a critical step in its virulence. This guide provides a comprehensive overview of the chemical structure, biosynthesis, and mechanism of action of Mutanocyclin. Detailed experimental protocols for its synthesis, biological evaluation, and the investigation of its effects on gene expression are provided, along with a summary of its quantitative bioactivity. This document aims to serve as a valuable resource for researchers investigating inter-kingdom communication, novel antifungal agents, and the chemical ecology of the oral microbiome.
Chemical Structure and Properties
Mutanocyclin is classified as an unacylated tetramic acid. Its chemical formula is C₁₀H₁₅NO₃, with a molecular weight of 197.23 g/mol .[1] The core structure consists of a five-membered pyrrolidine-2,4-dione ring.
Chemical Structure of Mutanocyclin:
SMILES: CC(=O)C1=C(O)NC(=O)[C@H]1CC(C)C
Biosynthesis
Mutanocyclin is synthesized by a subset of Streptococcus mutans strains that harbor the muc biosynthetic gene cluster (BGC).[2][3] This gene cluster encodes a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) machinery. The biosynthesis also involves the production of acylated tetramic acids called reutericyclins, from which Mutanocyclin can be derived through deacylation by the enzyme MucF, a membrane-associated aminoacylase.[4] The production of Mutanocyclin is essential for the ability of S. mutans to inhibit C. albicans filamentation, as demonstrated by the lack of this inhibitory effect in a Δmuc mutant of S. mutans.[2]
Mechanism of Action
The primary and most well-characterized biological activity of Mutanocyclin is the inhibition of the yeast-to-hypha transition in Candida albicans. This morphological shift is a key virulence factor for the fungus, enabling it to invade host tissues. Mutanocyclin exerts this effect by modulating the Ras1-cAMP/PKA signaling pathway.[2][5]
Specifically, Mutanocyclin's activity involves the regulation of the PKA catalytic subunit Tpk2 and its downstream target, the transcriptional regulator Sfl1.[2] This leads to downstream effects on the expression of genes involved in filamentation, cell wall biogenesis, and virulence.
Caption: Signaling pathway of Mutanocyclin's inhibitory action on Candida albicans filamentation.
Quantitative Bioactivity Data
The biological activity of Mutanocyclin has been quantified in various assays. The following table summarizes key findings from the literature.
| Assay | Organism | Effect | Concentration | Reference |
| Filamentation Inhibition | Candida albicans SC5314 | Dose-dependent inhibition of filamentation | 8, 16, 32 µg/mL | [1][2] |
| Gene Expression Modulation | Candida albicans SC5314 | Decreased mRNA expression of HWP1, ECE1, FLO8, TEC1 | 32 µg/mL | [1] |
| Biofilm Inhibition | In vitro oral biofilm model | 50% decrease in biofilm formation | 100-500 µM | [6] |
| Growth Inhibition | Streptococcus mutans | Inhibition of planktonic growth and biofilm formation | ≥ 64 µg/mL | [7] |
| Growth Promotion | Streptococcus gordonii, Streptococcus sanguinis | Stimulation of planktonic growth | 64, 128 µg/mL | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of Mutanocyclin.
Chemical Synthesis of Mutanocyclin
This protocol is a more detailed interpretation based on the brief description found in the literature.[2]
Caption: Workflow for the chemical synthesis of Mutanocyclin.
Materials:
-
Boc-protected D-Leucine (Boc-D-Leu)
-
Meldrum's acid
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Acetyl chloride (AcCl)
-
Appropriate solvents (e.g., dichloromethane, ethyl acetate) and reagents for work-up and purification.
Procedure:
-
Coupling: In a suitable reaction vessel, dissolve Boc-D-Leu and Meldrum's acid in an appropriate anhydrous solvent (e.g., dichloromethane). Add EDC and a catalytic amount of DMAP. Stir the reaction mixture at room temperature until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, perform a standard aqueous work-up to remove water-soluble reagents. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the coupled intermediate.
-
Cyclization: Dissolve the purified intermediate in methanol and heat the solution to reflux. Monitor the reaction by TLC until the cyclization to the N-protected tetramic acid is complete.
-
Purification: Remove the solvent under reduced pressure and purify the product by column chromatography.
-
Deprotection: Treat the N-protected tetramic acid with trifluoroacetic acid in a suitable solvent to remove the Boc protecting group. After the reaction is complete, remove the TFA and solvent under reduced pressure.
-
Acetylation: Dissolve the deprotected tetramic acid core in an appropriate solvent and treat it with acetyl chloride to perform the C3-acetylation.
-
Final Purification: After the acetylation is complete, perform a suitable work-up and purify the final product, Mutanocyclin, by column chromatography or recrystallization.
Candida albicans Filamentation Inhibition Assay
This protocol is based on the methodology described by Tao et al. (2022).[2]
Caption: Experimental workflow for the Candida albicans filamentation inhibition assay.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
YPD agar and broth
-
Filamentous growth medium (e.g., BHI-sucrose or Lee's glucose medium)
-
Mutanocyclin stock solution (in DMSO)
-
DMSO (vehicle control)
-
Microscope slides and coverslips
-
Incubator at 30°C
-
Microscope
Procedure:
-
Prepare C. albicans Culture: Streak C. albicans from a frozen stock onto a YPD agar plate and incubate at 30°C for 24 hours. Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.
-
Cell Preparation: Collect the cells by centrifugation, wash them twice with sterile phosphate-buffered saline (PBS), and resuspend them in the filamentous growth medium. Adjust the cell density to approximately 1 x 10⁴ cells/mL.
-
Assay Setup: In a multi-well plate or culture tubes, add the C. albicans cell suspension.
-
Treatment: Add Mutanocyclin to the designated wells at final concentrations of 8, 16, and 32 µg/mL. To the control wells, add an equivalent volume of DMSO.
-
Incubation: Incubate the plate or tubes at 30°C for 24 to 48 hours.
-
Microscopic Analysis: After incubation, take an aliquot from each well, place it on a microscope slide with a coverslip, and observe under a microscope.
-
Quantification: For each condition, count approximately 200 cells and determine the percentage of filamentous cells. The degree of filamentation can be scored based on the percentage and length of the hyphae.
RNA-Seq Analysis of Mutanocyclin-Treated Candida albicans
This protocol provides a general workflow for analyzing the transcriptomic response of C. albicans to Mutanocyclin treatment.
Caption: Workflow for RNA-Seq analysis of Candida albicans treated with Mutanocyclin.
Procedure:
-
Cell Culture and Treatment: Grow C. albicans as described in the filamentation assay protocol. Treat the cells with 32 µg/mL Mutanocyclin or DMSO as a control under filament-inducing conditions for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells by centrifugation and perform total RNA extraction using a suitable kit or protocol (e.g., Trizol-based method). Ensure the RNA quality is high, with an A260/A280 ratio of ~2.0.
-
Library Preparation: Prepare cDNA libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as Illumina.
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Mapping: Align the reads to the C. albicans reference genome.
-
Differential Gene Expression Analysis: Identify genes that are significantly upregulated or downregulated in the Mutanocyclin-treated samples compared to the control. A fold-change cutoff (e.g., >2 or <-2) and a statistical significance threshold (e.g., FDR-adjusted p-value < 0.05) are typically used.
-
Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis on the differentially expressed genes to identify the biological processes affected by Mutanocyclin.
-
Conclusion
Mutanocyclin represents a fascinating example of chemical communication between bacterial and fungal species in the oral cavity. Its specific inhibitory effect on C. albicans filamentation, a key virulence trait, makes it a promising lead compound for the development of novel antifungal therapies that target virulence rather than viability, potentially reducing the pressure for resistance development. The detailed protocols and data presented in this guide are intended to facilitate further research into the biological activities of Mutanocyclin and its potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Streptococcus mutans suppresses filamentous growth of Candida albicans through secreting mutanocyclin, an unacylated tetramic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global Transcriptomic Analysis of the Candida albicans Response to Treatment with a Novel Inhibitor of Filamentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional profiling in Streptococcus mutans: construction and examination of a genomic collection of gene deletion mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual transcriptome of Streptococcus mutans and Candida albicans interplay in biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
